1H-Pyrido[3,2-D][1,2]thiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
656231-34-4 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
6H-pyrido[3,2-d]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-9-10-5-7(6)8-3-1/h1-5,9H |
InChI Key |
LVNPVXMREKFHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNSC=C2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Pyrido 3,2 D 1 2 Thiazine and Its Derivatives
Strategies for the Construction of the Pyrido[3,2-d]nih.govnih.govthiazine Core and Related Fused Thiazine (B8601807) Systems
The formation of the fused pyrido-thiazine heterocyclic system can be achieved through several strategic approaches. These methods focus on efficiently constructing the bicyclic or polycyclic core from various precursor molecules.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrido-thiazine framework. A notable method involves reductive cyclization to form the thiazine ring. For instance, the synthesis of tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b] nih.govmdpi.comthiazine-8-carboxylic acids has been achieved through the reductive lactamization of precursor molecules. nih.gov In this process, a substituted thieno[2,3-b]pyridine derivative undergoes cyclization using stannous chloride dihydrate in concentrated hydrochloric acid. nih.gov
Another strategy involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The synthesis of a novel pyrido[4,3-e] nih.govnih.govmdpi.comtriazino[3,2-c] nih.govnih.govmdpi.comthiadiazine 6,6-dioxide system is proposed to proceed through an intermediate that undergoes an intramolecular addition-elimination reaction at the 4-position of the pyridine (B92270) ring, leading to the formation of a fused pyridothiadiazine intermediate. mdpi.com This is followed by a final condensation reaction to complete the formation of the tricyclic system. mdpi.com
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| 2-[(Carboxymethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid | Stannous chloride dihydrate, conc. HCl, stirring for 1h | 6-Cyclopropyl-2,9-dioxo-2,3,6,9-tetrahydro-1H-pyrido[3',2':4,5]thieno[2,3-b] nih.govmdpi.comthiazine-8-carboxylic acid | Reductive Cyclization (Lactamization) |
| 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine and 2-oxoalkanoic acid esters | Glacial acetic acid, reflux | 2-R²-3-hydroxypyrido[4,3-e] nih.govnih.govmdpi.comtriazino[3,2-c] nih.govnih.govmdpi.comthiadiazine 6,6-dioxides | Intramolecular SNAr / Condensation |
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for constructing polycyclic systems. [3+2] and [3+3] annulation reactions are particularly useful in heterocyclic synthesis. mit.edumdpi.com In these reactions, a three-atom component reacts with a two- or three-atom component, respectively, to form a five- or six-membered ring.
While specific examples for the direct synthesis of the 1H-Pyrido[3,2-d] nih.govnih.govthiazine core via these methods are not extensively documented, the principles are widely applied in heterocyclic chemistry. For example, organosilanes such as allenylsilanes, propargylsilanes, and allylsilanes have been pioneered as three-carbon units in [3+2] annulation routes to create various five-membered carbocyclic and heterocyclic systems. mit.edu Similarly, rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates has been developed to produce bicyclic unsaturated nitroso acetals, demonstrating the utility of this approach for building six-membered heterocyclic rings. mdpi.com These established annulation strategies represent a promising avenue for the future development of novel synthetic routes toward complex polycyclic pyrido-thiazine derivatives.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction times, increasing yields, and promoting greener chemical processes. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various pyrido-thiazine and related heterocyclic derivatives.
One example is the synthesis of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione from the reaction of 3-amino-6-methyl-4-thioxo-1,4-dihydropyridin-2(3H)-one with ethyl chloroformate. mdpi.com The use of microwave irradiation significantly enhances the efficiency of this transformation compared to conventional heating methods. mdpi.com Similarly, the preparation of intermediates for new tricyclic 1,2-thiazine derivatives was dramatically shortened from 10 hours with conventional heating to just 3 minutes using microwave irradiation at 150 W. mdpi.com Microwave irradiation is also utilized in multicomponent reactions to produce novel bioactive thiazolyl-pyridazinediones, highlighting its versatility in heterocyclic synthesis. nih.gov
| Method | Reaction | Conditions | Time | Yield |
| Microwave | Synthesis of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione mdpi.com | Ethanol, Sodium Ethoxide | Not specified | 92% |
| Conventional | Synthesis of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione mdpi.com | Ethanol, Sodium Ethoxide | Not specified | 75% |
| Microwave | Synthesis of N-phenacylsaccharin intermediates mdpi.com | DMF, Triethylamine, 150 W | 3 min | Not specified |
| Conventional | Synthesis of N-phenacylsaccharin intermediates mdpi.com | Not specified | 10 h | Not specified |
The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a versatile method for carbon-carbon bond formation and the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net An uncatalyzed, Mannich-type reaction has been employed to generate a large library of (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b] nih.govnih.govsemanticscholar.orgthiadiazin-9-carbonitriles. nih.govsemanticscholar.org
This transformation involves the reaction of N-methylmorpholinium (4R/4S)-4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-thiolates with a variety of primary amines and an excess of formaldehyde. nih.gov The reaction proceeds readily under mild conditions and demonstrates the power of the Mannich reaction in building complex fused heterocyclic systems. Depending on the structure of the starting pyridine-2-thiolate and the reaction conditions, the Mannich reaction can lead to different fused systems, including pyrido[1,2-a] nih.govnih.govsemanticscholar.orgtriazines or pyrido[2,1-b] nih.govnih.govsemanticscholar.orgthiadiazines, showcasing the reaction's utility and complexity in this chemical space. researchgate.net
Thermal transformations provide a powerful method for generating highly reactive intermediates, such as ketenes, which can then undergo subsequent reactions to form complex molecular scaffolds. A novel synthetic approach to pharmaceutically relevant pyrido[2,1-b] nih.govnih.govbenzothiazol-1-ones utilizes this principle. mdpi.comnih.gov
The key step in this synthesis is the in-situ generation of acyl(1,3-benzothiazol-2-yl)ketenes via the thermolysis of 3-aroylpyrrolo[2,1-c] nih.govmdpi.combenzothiazine-1,2,4-triones. nih.govresearchgate.net Computational studies have shown that this process involves a cascade of two thermal decarbonylations. mdpi.comnih.gov The highly reactive acyl(imidoyl)ketene intermediates then undergo a [4+2]-cyclodimerization reaction to afford the angularly fused pyrido[2,1-b] nih.govnih.govbenzothiazol-1-ones in a pot, atom, and step economic fashion. mdpi.comnih.gov This methodology highlights an innovative use of thermal reactions to access complex heterocyclic systems. researchgate.net
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. mdpi.comsemanticscholar.org MCRs are highly efficient and atom-economical, making them attractive for the synthesis of diverse chemical libraries.
A facile and efficient one-pot, three-component reaction has been reported for the synthesis of thiazine-dicarboxylates. mdpi.com This reaction involves the combination of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding the products in good yields. mdpi.comsemanticscholar.org Another example involves a multicomponent reaction to synthesize ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b] nih.govnih.govthiazine-7-carboxylate. nih.gov This synthesis first involves the reaction of 3-aminopropanethiol with (2-nitroethene-1,1-diyl)bis(methylsulfane) to form an intermediate, which is then reacted with ethyl cyanoacetate and p-methoxybenzaldehyde to furnish the final product. nih.gov These examples underscore the utility of MCRs in rapidly constructing complex pyrido-thiazine-related scaffolds.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Isocyanide | Dialkyl acetylenedicarboxylate | 2-amino-4H-1,3-thiazin-4-one | 4-Oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylates |
| 2-(nitromethylene)-1,3-thiazinane | Ethyl cyanoacetate | p-Methoxybenzaldehyde | Ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b] nih.govnih.govthiazine-7-carboxylate |
Derivatization and Functionalization Strategies for Pyrido[3,2-d]Current time information in Bangalore, IN.nih.govthiazine Scaffolds
The chemical modification of the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine core is essential for the exploration of its chemical space and the development of new derivatives with potential applications. These modifications can be broadly categorized into the introduction of various substituents at key positions and the construction of more complex molecular architectures.
Introduction of Substituents at Key Positions for Structural Diversification
The strategic introduction of substituents onto the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine scaffold is a primary method for achieving structural diversity and modulating the physicochemical and biological properties of these compounds. While direct derivatization studies on the 1H-Pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine are not extensively documented, insights can be drawn from related pyridothiazine and pyridotriazine systems. For instance, in the analogous pyrido[3,2-d]-1,2,3-triazine series, structure-activity relationship (SAR) analyses have revealed that substitutions at the C-6 position significantly influence their kinase inhibition and antiproliferative activities. nih.govnih.gov This suggests that the corresponding position in the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine ring system would be a prime target for modification.
Key functionalization strategies would likely involve common organic reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The nitrogen atoms within the pyridine and thiazine rings can also be targeted for alkylation or acylation to further expand the molecular diversity. The specific positions amenable to substitution would be dictated by the electronic nature of the heterocyclic system.
A hypothetical derivatization scheme for the 1H-Pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine scaffold could involve the introduction of a variety of functional groups, as outlined in the table below, to probe for structure-activity relationships.
| Position for Substitution | Potential Substituent (R) | Potential Synthetic Method |
| C-6 | Aryl, Heteroaryl | Suzuki or Stille cross-coupling |
| C-7 | Alkyl, Aryl | Grignard reaction on a suitable precursor |
| N-1 | Alkyl, Acyl | Alkylation or acylation with corresponding halides |
| Thiazine Ring | Oxo | Oxidation of the sulfur atom |
Preparation of Complex Analogues and Hybrid Pyrido-Thiazine Systems
The synthesis of complex analogues and hybrid molecules incorporating the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine scaffold represents an advanced strategy to explore novel chemical entities. This can be achieved by fusing additional rings to the core structure or by linking it to other pharmacophoric groups.
One approach involves the construction of tricyclic or tetracyclic systems. For example, a study on the related pyrido[3',2':4,5]thieno[2,3-b] Current time information in Bangalore, IN.nih.govthiazine system demonstrated a facile synthesis of novel tricyclic hybrids. nih.gov This was achieved through an intramolecular cyclization of a substituted thieno[2,3-b]pyridine precursor. nih.gov Such a strategy could be adapted to the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine system, potentially leading to novel compounds with unique three-dimensional structures.
Another strategy is the creation of hybrid molecules by covalently linking the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine core to other heterocyclic systems known for their biological activities. This approach has been successfully applied in the synthesis of thiazole-quinoline and thiazole-indole hybrids, which have shown promising anti-proliferative effects. The synthesis of such hybrids often involves multi-component reactions or sequential transformations to connect the different heterocyclic moieties.
The following table summarizes potential strategies for the preparation of complex pyrido-thiazine systems.
| Strategy | Description | Example from Related Systems |
| Annulation | Fusion of an additional ring to the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine core. | Synthesis of tetracyclic azaphenothiazine derivatives. |
| Hybrid Molecule Synthesis | Covalent linking of the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine scaffold to another bioactive heterocycle. | Preparation of pyrazine-1,3-thiazine hybrids with antiviral activities. Current time information in Bangalore, IN. |
| Multi-component Reactions | One-pot synthesis involving three or more reactants to build complex molecular architectures. | Synthesis of dihydropyrimido-thiazine-dicarboxylates from an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. mdpi.com |
Investigation of Reaction Mechanisms in Pyrido[3,2-d]Current time information in Bangalore, IN.nih.govthiazine Synthesis and Transformations
Understanding the reaction mechanisms underlying the synthesis and transformation of pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine derivatives is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. While specific mechanistic studies on 1H-Pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine are not widely available, the mechanisms of formation for structurally related fused heterocyclic systems can provide valuable insights.
A plausible mechanistic pathway for the formation of a related pyrido[4,3-e] Current time information in Bangalore, IN.nih.govnih.govtriazino[3,2-c] Current time information in Bangalore, IN.nih.govnih.govthiadiazine 6,6-dioxide has been proposed. mdpi.comnih.gov This "one-pot" reaction involves the initial condensation of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with a 2-oxoalkanoic acid. mdpi.comnih.gov The proposed mechanism proceeds through the formation of an intermediate which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring, leading to the formation of a pyridothiadiazine intermediate with the elimination of hydrogen sulfide. nih.gov A final intramolecular condensation then leads to the formation of the new heterocyclic ring system. mdpi.comnih.gov This type of mechanistic rationale, involving sequential condensation and intramolecular cyclization steps, is likely to be relevant to the synthesis of the 1H-Pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine core.
The Mannich reaction is another important transformation in the synthesis of related fused thiazine systems, such as pyrido[2,1-b] Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazines. nih.govresearchgate.netsemanticscholar.org This reaction typically involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. The mechanism of the Mannich reaction is well-established and proceeds via the formation of an iminium ion, which then acts as an electrophile.
Green Chemistry Principles in Pyrido[3,2-d]Current time information in Bangalore, IN.nih.govthiazine Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds, including the pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine scaffold, is of growing importance to minimize environmental impact and improve sustainability. nih.gov Green synthetic approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of atom-economical reactions. researchgate.netsemanticscholar.org
Several green synthetic strategies have been reported for the synthesis of thiazine and related heterocyclic derivatives. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of green solvents and catalysts. researchgate.netnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. semanticscholar.org Ultrasound irradiation is another energy-efficient method that can enhance reaction rates and yields. researchgate.net
The use of green solvents, such as water or ethanol, is a key aspect of green chemistry. For example, a sonochemical method has been developed for the efficient synthesis of 1,3,5-triazine derivatives in aqueous media, minimizing the use of volatile organic solvents. The development of solvent-free reaction conditions, such as grinding technology, represents a further step towards sustainable synthesis. semanticscholar.org
The following table highlights some green chemistry approaches applicable to the synthesis of pyrido[3,2-d] Current time information in Bangalore, IN.nih.govthiazine and its derivatives.
| Green Chemistry Principle | Application in Thiazine Synthesis |
| Use of Alternative Energy Sources | Microwave-assisted and ultrasound-assisted reactions to reduce reaction times and energy consumption. researchgate.netsemanticscholar.org |
| Use of Green Solvents | Employing water or ethanol as reaction media to replace hazardous organic solvents. |
| Solvent-Free Reactions | Utilizing grinding technology for solid-state reactions, eliminating the need for solvents. semanticscholar.org |
| Atom Economy | Designing multi-component reactions where most of the atoms of the reactants are incorporated into the final product. mdpi.com |
Advanced Structural Characterization and Elucidation of Pyrido 3,2 D 1 2 Thiazine Derivatives
Spectroscopic Methodologies for Structural Confirmation of Novel Pyrido[3,2-D]nih.govmdpi.comthiazine Compounds
Spectroscopic methods are fundamental in the initial characterization of newly synthesized pyrido[3,2-d] nih.govmdpi.comthiazine (B8601807) derivatives, offering detailed insights into the molecular framework and the presence of specific functional moieties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in a pyrido[3,2-d] nih.govmdpi.comthiazine derivative can be mapped out.
In the structural analysis of related fused pyrido-thiadiazine systems, such as pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine 6,6-dioxides, ¹H-NMR spectroscopy has been crucial for identifying the protons of the pyridine (B92270) ring. nih.govmdpi.com For these complex tricyclic systems, the chemical shifts for the pyridine protons are typically observed in the downfield region of the spectrum, consistent with their location in an aromatic environment. For instance, the protons designated as H-7, H-9, and H-10 of this related system were found in the regions of δ 9.06–9.25, 9.03–9.80, and 7.79–8.18 ppm, respectively. nih.gov Such data, including coupling constants, allows for the precise assignment of each proton within the pyridine portion of the molecule.
Table 1: Illustrative ¹H-NMR Chemical Shifts for Protons on the Pyridine Ring of a Related Pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine System nih.gov
| Proton | Chemical Shift Range (ppm) |
|---|---|
| H-7 | 9.06–9.25 |
| H-9 | 9.03–9.80 |
| H-10 | 7.79–8.18 |
Note: This data is for a structurally related but different heterocyclic system and serves to illustrate the type of data obtained from ¹H-NMR.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of different bonds can be detected. For pyrido[3,2-d] nih.govmdpi.comthiazine derivatives, IR spectroscopy is used to confirm the presence of key functional groups introduced during synthesis.
For example, in the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives, IR spectroscopy readily identifies characteristic absorption bands for amino (NH₂), cyano (C≡N), and carbonyl (C=O) groups around 3250 cm⁻¹, 2210 cm⁻¹, and 1656 cm⁻¹, respectively. mdpi.com Similarly, in studies of pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine derivatives, the presence of a hydroxyl (OH) group was confirmed by broad absorption bands in the 3543–3417 cm⁻¹ region. nih.govmdpi.com The precise position, intensity, and shape of these absorption bands can also provide conformational insights, such as the involvement of functional groups in hydrogen bonding.
Table 2: Typical Infrared Absorption Frequencies for Common Functional Groups in Related Heterocyclic Systems nih.govmdpi.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine/Amide) | ~3250 |
| O-H Stretch (Alcohol/Phenol) | 3417–3543 (Broad) |
| C≡N Stretch (Nitrile) | ~2210 |
| C=O Stretch (Carbonyl) | ~1656 |
Note: These are general ranges and the exact position can vary based on the specific molecular structure.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the synthesized pyrido[3,2-d] nih.govmdpi.comthiazine derivatives with high accuracy, thereby confirming their elemental formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. sapub.org When a molecule is ionized, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For heterocyclic systems, fragmentation often involves the sequential loss of small, stable molecules or radicals from the parent ion. The fragmentation pathways of pyrimidinethiones and related fused systems have been studied, showing characteristic losses of functional groups followed by the decomposition of the heterocyclic rings. sapub.org The presence of sulfur in the thiazine ring is also readily identified by the characteristic isotopic pattern (e.g., the M+2 peak) in the mass spectrum. sapub.org This detailed fragmentation analysis helps to piece together the structure of the parent molecule and confirm the proposed connectivity. sapub.orgnih.gov
X-ray Crystallography for Precise Geometric and Conformational Analysis of Pyrido[3,2-D]nih.govmdpi.comthiazine Derivatives
While spectroscopic methods provide invaluable structural information, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique provides a precise three-dimensional map of the electron density in a single crystal, from which the exact positions of all atoms can be determined.
For novel heterocyclic systems, X-ray diffraction analysis is the gold standard for structural proof. researchgate.netresearchgate.net It yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the fused ring system. For instance, in the analysis of a related 3-Amino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide, X-ray crystallography confirmed the 4H-tautomeric form and provided detailed geometric parameters. researchgate.net The unit cell parameters for this related compound, which crystallizes in a triclinic P-1 space group, were determined as a = 4.8465(4) Å, b = 8.1942(9) Å, and c = 11.8686(13) Å, with angles α = 77.080(4)°, β = 82.069(4)°, and γ = 80.648(4)°. researchgate.net
Furthermore, crystallographic data reveals the conformation of the molecule and how it packs in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can be crucial for understanding the physical properties of the compound. researchgate.net
Table 3: Example of Crystal Data for a Related Heterocyclic Compound (3-Amino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.8465(4) |
| b (Å) | 8.1942(9) |
| c (Å) | 11.8686(13) |
| α (°) | 77.080(4) |
| β (°) | 82.069(4) |
| γ (°) | 80.648(4) |
| Volume (ų) | 450.76(8) |
Note: This data is for a related pyridothiadiazine derivative and is presented to illustrate the type of precise geometric information obtained from X-ray crystallography.
Elemental Analysis for Compositional Verification of Synthesized Pyrido[3,2-D]nih.govmdpi.comthiazine Compounds
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a synthesized compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula.
For newly synthesized pyrido[3,2-d] nih.govmdpi.comthiazine derivatives, obtaining elemental analysis data that matches the calculated values to within ±0.4% is a standard requirement for confirming the purity and empirical formula of the compound. nih.gov This technique, in conjunction with mass spectrometry, provides definitive proof of the elemental composition. For example, in the characterization of a pyridopyrimidothiazine derivative with the formula C₂₅H₁₅N₅OS₃, the calculated percentages were C, 60.34%; H, 3.04%; N, 14.07%. The experimentally found values were C, 60.39%; H, 3.15%; N, 13.94%, confirming the proposed formula. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 1H-Pyrido[3,2-d] nih.govmdpi.comthiazine |
| Pyrido[4,3-e] nih.govmdpi.comnih.govtriazino[3,2-c] nih.govmdpi.comnih.govthiadiazine 6,6-dioxide |
| Pyrido[2,3-d]pyrimidine |
| Pyridopyrimidothiazine |
Theoretical and Computational Chemistry Studies on Pyrido 3,2 D 1 2 Thiazine Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research for their balance of accuracy and computational efficiency. nih.gov
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study various heterocyclic systems, including those related to pyridothiazines, to predict their geometric structures, stability, and electronic properties. connectjournals.commdpi.com DFT calculations are typically performed using specific functionals and basis sets; for instance, the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for geometry optimization and electronic property calculations of similar nitrogen and sulfur-containing heterocyclic compounds. connectjournals.com
These studies allow for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles in the ground state. By optimizing the molecular structure, DFT can predict the most stable three-dimensional arrangement of the atoms in the pyrido[3,2-d] nih.govresearchgate.netthiazine (B8601807) system. This information is crucial for understanding the molecule's reactivity and its potential interactions with biological targets. mdpi.com Furthermore, DFT is used to calculate thermodynamic parameters, which helps in assessing the relative stability of different isomers or substituted derivatives. superfri.org
The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. libretexts.org
From the energies of the HOMO and LUMO, several global reactivity indices can be calculated to quantify the chemical behavior of the molecule. These indices provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding, charge transfer, and conjugative interactions within a molecule. researchgate.net It translates the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs and bond orbitals. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis of Pyrido-Thiazine Systems
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the conformational flexibility and dynamic behavior of molecules over time. jchemlett.com While quantum chemical calculations provide a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of molecular motions and conformational changes at a given temperature. mdpi.com
For pyrido-thiazine systems, the six-membered thiazine ring can adopt various conformations, such as chair, boat, or twist-boat. nih.govnih.gov Conformational analysis, often performed using molecular mechanics force fields, helps to identify the most stable conformers and the energy barriers between them. MD simulations can then be used to explore the conformational landscape of the pyrido-thiazine scaffold, revealing how the molecule flexes and changes shape over time. This is particularly important for understanding how substituted pyrido-thiazine derivatives might bind to a biological target, as the molecule may need to adopt a specific conformation to fit into a receptor's active site. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. connectjournals.com DFT methods are commonly used to calculate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).
For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular vibrations, such as N-H stretching, C=N bending, or C-S stretching within the pyrido-thiazine core. Similarly, the prediction of 1H and 13C NMR chemical shifts provides a powerful tool for structural elucidation, especially for complex heterocyclic systems. nih.govmdpi.com
The analysis of electronic transitions using Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption maxima (λmax). mdpi.com A strong correlation between the calculated and experimentally measured spectroscopic data serves as a validation for both the accuracy of the computational method and the correctness of the proposed molecular structure. connectjournals.com
Hirshfeld Surface Analysis and Intermolecular Noncovalent Interactions in Pyrido-Thiazine Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, based on the electron distribution of the molecule and its neighbors. scirp.org
By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. nih.govnih.gov Red spots on the dnorm map highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions, while blue and white regions represent longer and near-van der Waals separation distances, respectively. nih.gov
| Interaction Type | Contribution in a Pyrrolo-Thiazine Derivative (%) nih.govresearchgate.net | Contribution in a Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivative (%) nih.govresearchgate.net |
| H···H | 67.2 | 23.0 |
| O···H / H···O | 18.9 | 49.4 |
| C···H / H···C | 8.9 | 14.1 |
| S···H / H···S | 4.1 | - |
| C···O / O···C | - | 4.9 |
| S···C / C···S | - | 3.2 |
| O···O | - | 1.3 |
| C···N / N···C | - | 0.4 |
This quantitative analysis is crucial for crystal engineering, as it provides insight into the forces that govern the self-assembly of molecules in the solid state, which in turn influences physical properties like solubility and stability.
Investigation of Biological Activities and Molecular Interactions of Pyrido 3,2 D 1 2 Thiazine Derivatives in Vitro and Mechanistic Focus
Enzyme Inhibition Studies and Target Identification
Pim-1 Kinase Inhibition and Downstream Cellular Pathway Modulation
Research into the inhibition of Pim-1 kinase, a serine/threonine kinase implicated in various cancers, has explored several classes of pyrido-fused compounds.
A novel series of substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized as Pim-1 inhibitors. nih.gov Many of these derivatives demonstrated potent in vitro inhibitory activities against Pim-1 kinase and showed anti-proliferative effects on prostate cancer cells. nih.gov Notably, compounds 6b , 6h , and 6m exhibited the strongest Pim-1 inhibitory activity, with IC50 values of 0.69 µM, 0.60 µM, and 0.80 µM, respectively. nih.gov Further studies revealed that compounds 6b , 6i , 6j , and 6m also strongly inhibited human prostate cancer cell lines LNcap and PC-3 at low micromolar concentrations. nih.gov
Structure-activity relationship (SAR) analysis indicated that substitutions at the C-6 position of the pyrido[3,2-d]-1,2,3-triazine scaffold were crucial for both kinase inhibition and antiproliferative effects. nih.gov Mechanistic studies using Western blot analysis showed that compound 6j could decrease the levels of downstream targets p-BAD and p-4E-BP1 in a dose-dependent manner in PC-3 cells. nih.gov Molecular docking studies suggested that the 3-N of the triazine scaffold forms a hydrogen bond with Lys67, and the aromatic 4-aniline forms a key π-π stack with Phe49 in the Pim-1 active site. nih.gov
Filamenting Temperature Sensitive Protein Z (FtsZ) Inhibitory Activities
The bacterial cell division protein FtsZ has emerged as a promising target for new antibacterial agents. A series of pyridopyrazine and pyrimidothiazine derivatives have been synthesized and evaluated for their inhibitory activity against FtsZ from Mycobacterium tuberculosis (Mtb). nih.gov Several of these analogs showed moderate to good inhibitory activity. nih.gov This research highlights the potential of pyrido-thiazine related scaffolds as FtsZ inhibitors, although specific data on 1H-Pyrido[3,2-d] nih.govnih.govthiazine (B8601807) is not available.
Lipoxygenase (15-LO) Inhibitory Activities
Dihydrofolate Reductase Inhibition Mechanisms
Derivatives of pyrido[3,2-d]pyrimidines have been developed as potent and selective inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. nih.gov In a study aimed at developing treatments for Pneumocystis jirovecii pneumonia (PCP), fourteen 6-substituted pyrido[3,2-d]pyrimidines were synthesized. nih.gov Molecular modeling and enzyme assays identified compound 15 as the most potent in the series, with an IC50 of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) and a 28-fold selectivity over human DHFR (hDHFR). nih.gov The design of these inhibitors exploited amino acid differences in the active sites of pjDHFR and hDHFR to achieve selectivity. nih.gov
Another study reported a series of 6-substituted pyrido[3,2-d]pyrimidines with a three-to-five-carbon bridge, with compound 16 from the three-carbon bridge series being the most potent recombinant human DHFR (rhDHFR) inhibitor with an IC50 of 0.06 µM. nih.gov This compound's antiproliferative activity is believed to be due to the induction of apoptosis in HL-60 cells, leading to DNA damage. nih.gov
| Compound | Target DHFR | IC50 | Reference |
|---|---|---|---|
| 15 | pjDHFR | 80 nM | nih.gov |
| 16 | rhDHFR | 0.06 µM | nih.gov |
Glucosidase Inhibition Studies
Although specific studies on 1H-Pyrido[3,2-d] nih.govnih.govthiazine derivatives as glucosidase inhibitors are not available, research on other nitrogen-containing heterocyclic compounds has shown promise. For instance, various derivatives of 3-aminopyridin-2(1H)-ones have been investigated for their α-glucosidase inhibitory activity. nih.gov This suggests that the broader class of pyridone-containing scaffolds could be a starting point for designing glucosidase inhibitors.
Threonine Tyrosine Kinase (TTK) Inhibition
Threonine Tyrosine Kinase (TTK), a key regulator of the spindle assembly checkpoint, is a target for cancer therapy. A series of pyrido[2,3-d]pyrimidin-7(8H)-ones have been designed and synthesized as new selective and orally bioavailable TTK inhibitors. nih.gov One of the most promising compounds, 5o , exhibited a strong binding affinity to TTK with a Kd value of 0.15 nM and potently inhibited its kinase activity with an IC50 value of 23 nM. nih.govresearchgate.net This compound was also shown to induce chromosome missegregation and aneuploidy and suppressed the proliferation of various human cancer cell lines with low micromolar IC50 values. nih.govresearchgate.net
| Compound | Binding Affinity (Kd) | Kinase Inhibition (IC50) | Reference |
|---|---|---|---|
| 5o | 0.15 nM | 23 nM | nih.govresearchgate.net |
Adenosine Kinase Inhibition
Research into the inhibitory effects of pyrido[3,2-d] nih.govmdpi.comthiazine derivatives on adenosine kinase is an area with limited specific data. However, studies on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold have shown promise. A series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines have been identified as novel non-nucleoside inhibitors of adenosine kinase. nih.gov These findings suggest that the broader pyridopyrimidine class of compounds can interact with this important enzyme. Further research is warranted to determine if derivatives of the 1H-Pyrido[3,2-D] nih.govmdpi.comthiazine ring system exhibit similar inhibitory potential against adenosine kinase.
Integrase Inhibition and Magnesium Ion Chelation
The inhibition of viral integrase, a key enzyme in the lifecycle of retroviruses like HIV, often involves the chelation of essential metal ions, typically magnesium (Mg²⁺), within the enzyme's active site. While direct studies on 1H-Pyrido[3,2-D] nih.govmdpi.comthiazine derivatives as integrase inhibitors are not extensively documented, the principle of metal chelation is a well-established mechanism for this class of inhibitors. nih.govamazonaws.com
Integrase strand transfer inhibitors (INSTIs) function by binding to the integrase active site, thereby blocking the strand transfer step of retroviral DNA integration. This binding is critically dependent on the chelation of Mg²⁺ ions, which are essential cofactors for the enzyme's catalytic activity. nih.govamazonaws.com Various heterocyclic scaffolds have been explored for their potential to act as integrase inhibitors through this mechanism. For instance, a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings have been investigated as metal-chelating agents targeting HIV-1 integrase. researchgate.net These studies highlight the importance of the chelating motif within the inhibitor's structure for effective binding and inhibition. The ability of a compound to form a stable complex with the Mg²⁺ ions in the integrase active site is a key determinant of its inhibitory potency. nih.gov Although specific data for 1H-Pyrido[3,2-D] nih.govmdpi.comthiazine is not available, its structural features suggest that appropriately substituted derivatives could potentially engage in similar metal-chelating interactions.
Antimicrobial Activity Investigations in Cellular and Microbial Models
The antimicrobial potential of pyrido nih.govmdpi.comthiazine derivatives has been the subject of several in vitro investigations against a range of microbial species.
Evaluation against Gram-positive Bacterial Strains
Studies on pyrido[3,2-e]-1,2-thiazine derivatives have been conducted to assess their antibacterial activity against Gram-positive bacteria. In one study, twenty known and newly synthesized derivatives were evaluated against Staphylococcus aureus. The preliminary findings from these in vitro microbiological evaluations indicated that the compounds were not effective antibacterial agents against this Gram-positive strain. nih.gov In some cases, the compounds were observed to promote the replication of the microorganisms. nih.gov
Conversely, research on other related heterocyclic structures has shown more promising results. For instance, newly synthesized quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives were tested against Streptococcus pyogenes and Staphylococcus aureus, with some compounds exhibiting notable antibacterial activity. mdpi.com The structural differences between Gram-positive and Gram-negative bacteria, particularly the absence of a complex outer membrane in Gram-positive bacteria, may allow for easier penetration of certain antimicrobial compounds. mdpi.com
| Compound Type | Gram-positive Strain | Observed Activity |
|---|---|---|
| Pyrido[3,2-e]-1,2-thiazine derivatives | Staphylococcus aureus | Not effective, some promoted replication |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives | Streptococcus pyogenes, Staphylococcus aureus | Some derivatives showed good activity |
Assessment against Gram-negative Bacterial Strains
The evaluation of pyrido[3,2-d] nih.govmdpi.comthiazine derivatives against Gram-negative bacteria has also been a focus of research. The more complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS), often presents a significant barrier to the entry of hydrophobic compounds. mdpi.com
In vitro testing of quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives against Gram-negative strains such as Klebsiella pneumoniae and Escherichia coli has been performed. mdpi.com Some of these compounds demonstrated significant antibacterial activity. mdpi.com
| Compound Type | Gram-negative Strain | Observed Activity |
|---|---|---|
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives | Klebsiella pneumoniae, Escherichia coli | Some derivatives showed good activity |
Studies on Mycobacterial Strains and Antitubercular Potential
Several studies have investigated the antimycobacterial activity of pyrido-1,2-thiazine derivatives. In one such study, 3-benzoylpyrido-1,2-thiazine-1,1-dioxides and related pyrazolopyrido-1,2-thiazine-5,5-dioxides were evaluated in vitro against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Certain tested compounds were found to be potent antimycobacterial agents. For the most active derivatives, minimum inhibitory concentrations (MIC) were determined to be as low as 3.13 µg/ml and 6.25 µg/ml. nih.govresearchgate.net
Another study evaluated twenty derivatives of pyrido[3,2-e]-1,2-thiazines against Mycobacterium fortuitum. The initial in vitro microbiological screening showed that these compounds were not efficient antibacterial agents against this particular mycobacterial strain. nih.gov
| Compound Type | Mycobacterial Strain | Observed Activity | MIC (for most active) |
|---|---|---|---|
| 3-benzoylpyrido-1,2-thiazine-1,1-dioxides | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial agents | 3.13 µg/ml |
| Pyrazolopyrido-1,2-thiazine-5,5-dioxides | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial agents | 6.25 µg/ml |
| Pyrido[3,2-e]-1,2-thiazine derivatives | Mycobacterium fortuitum | Not efficient antibacterial agents | N/A |
Antifungal Activity Evaluation
The antifungal potential of this class of compounds has also been explored. Thiazines, as a broad class of heterocyclic compounds, have been reported to possess a wide spectrum of biological properties, including antifungal activity. researchgate.net
In a study involving quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives, several compounds were tested against a panel of fungi including Candida albicans, Curvularia lunata, Alternaria alternata, and Aspergillus niger. Some of these derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations comparable to the standard drug nystatin. mdpi.com
| Compound Type | Fungal Strains | Observed Activity |
|---|---|---|
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives | Candida albicans, Curvularia lunata, Alternaria alternata, Aspergillus niger | Some derivatives showed good antifungal activity |
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro Oncological Research)
The antiproliferative potential of pyrido[3,2-d] researchgate.netnih.govthiazine and related fused heterocyclic systems has been evaluated against a variety of human cancer cell lines. Research indicates that specific structural modifications can lead to potent cytotoxic activity.
For instance, a study focusing on pyrido[1,2-a]pyrimidin-4-one derivatives, a related class of compounds, demonstrated significant antiproliferative effects. A series of these derivatives were tested against four human cancer cell lines: K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB 231 (breast adenocarcinoma), and IMR-32 (neuroblastoma). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay revealed that compounds designated 6d, 6e, and 6i exhibited good activity against all cell lines except K562 nih.gov. This suggests a degree of selectivity in their cytotoxic action.
Similarly, Pt(II) and Pd(II) complexes incorporating a thiazine-pyridine derivative ligand, 2-(2-pyridyl)iminotetrahydro-1,3-thiazine (PyTz), were synthesized and assessed for their anticancer capabilities. The Pt(II) complex, in particular, showed significant cytotoxic potential against HeLa (cervical carcinoma), SK-OV-3 (ovary adenocarcinoma), U-937 (histiocytic lymphoma), and HL-60 (promyelocytic leukemia) cell lines mdpi.com. In contrast, the Pd(II) complex displayed only slight antitumor effects, highlighting the crucial role of the central metal ion in modulating cytotoxicity mdpi.com. The presence of bulky and aromatic groups on the ligand has also been shown to enhance the cytotoxic activity of Pd(II) complexes, possibly by increasing cellular uptake nih.gov.
Further studies on novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives identified compounds with potent activity against breast (MCF-7) and hepatic (HepG2) adenocarcinoma cell lines. Specifically, non-fused cyanopyridones 5a and 5e were highly effective against the MCF-7 cell line, with IC50 values of 1.77 µM and 1.39 µM, respectively mdpi.com. Other research has identified pyrido[2,3-d]pyrimidine derivatives that displayed very strong inhibitory activity against HCT-116 (colon cancer) and MCF-7 cell lines, with potencies comparable to the standard drug doxorubicin researchgate.net.
Table 1: In Vitro Antiproliferative Activity of Selected Thiazine and Pyridopyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |
|---|---|---|---|
| p-Hydroxy substituted pyrido[3,2-d]thiazine derivatives | Various human cancer cells | 1.45–4.25 μM | researchgate.net |
| Pt(II) complex with 2-(2-pyridyl)iminotetrahydro-1,3-thiazine (PyTz) | HeLa, SK-OV-3, U-937, HL-60 | Great cytotoxic potential | mdpi.com |
| Pd(II) complex with PyTz | HeLa, SK-OV-3, U-937, HL-60 | Slight antitumor actions | mdpi.com |
| Cyanopyridone 5e | MCF-7 (Breast adenocarcinoma) | 1.39 μM | mdpi.com |
| Cyanopyridone 5a | MCF-7 (Breast adenocarcinoma) | 1.77 μM | mdpi.com |
| Pyrido[1,2-a]pyrimidin-4-one derivatives (6d, 6e, 6i) | Colo-205, MDA-MB 231, IMR-32 | Good activity | nih.gov |
Antiviral Activity Investigations in In Vitro Systems
The exploration of pyrido[3,2-d] researchgate.netnih.govthiazine and its bioisosteres for antiviral applications has yielded mixed but intriguing results. A study on a series of pyrimido[2,1-b] researchgate.netresearchgate.netthiazine and related derivatives found them to be inactive against several viruses, including Herpes simplex virus Type 1, Vesicular stomatitis virus, and Coxsackievirus B5 nih.gov.
However, more recent research has shifted focus towards specific viral targets, such as those critical to the replication of coronaviruses. With the aim of developing pan-coronavirus inhibitors, a novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines was designed to target the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral maturation nih.gov. In vitro assays against the COVID-19 virus revealed that most of the designed compounds exhibited potent antiviral activity nih.gov. Specifically, compounds 25 and 29 showed high SARS-CoV-2 Mpro inhibition with IC50 values of 5.42 µM and 3.22 µM, respectively, which were more potent than reference drugs like Lopinavir nih.gov.
In silico predictions have further supported the potential of these scaffolds. Molecular docking studies suggested that certain amino-functionalized pyrido[2,3-d]pyrimidine derivatives could exhibit strong binding to viral proteins like HCV NS5A and SARS-CoV-2 Mpro, with binding energies of -9.36 kcal/mol and -9.82 kcal/mol, respectively mdpi.com. Another study involving molecular docking of novel pyridopyrimidine derivatives against the SARS-CoV-2 Mpro also identified compounds with promising antiviral potential based on their binding modes and energy values nih.gov. These findings underscore the potential of the pyridopyrimidine core, a structure related to pyridothiazine, as a template for developing novel antiviral agents, particularly by targeting key viral enzymes like proteases.
Antioxidant Activity Assays and Mechanistic Insights
Derivatives containing thiazine and pyridine (B92270) rings have been extensively studied for their antioxidant properties through various in vitro assays. These studies typically measure the compounds' ability to scavenge free radicals and reduce oxidizing agents, providing insights into their potential mechanisms of action.
A study on novel pyrido researchgate.netnih.govthiazine derivatives demonstrated excellent antioxidant potential using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, reducing power, and metal chelating assays researchgate.net. Notably, several of the tested compounds exhibited higher DPPH scavenging activity than the standard antioxidant, ascorbic acid. For example, compound 9a showed an EC50 value of 32.7 µM, significantly better than ascorbic acid's EC50 of 86.58 µM researchgate.net. The same study found that compounds 9a, 10a, and 11a also had better reducing power than ascorbic acid researchgate.net.
Similarly, a series of 2-methylthio-pyrido[3,2-e] researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines were evaluated for their antioxidant activity using DPPH, ferric reducing antioxidant power (FRAP), and reducing power capability (RPC) assays researchgate.net. The results indicated that some of these derivatives, particularly compounds 12 and 15, were effective antioxidant agents researchgate.net. Another investigation into 6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine derivatives found them to possess a moderate level of antiradical activity in the DPPH assay dmed.org.ua.
The mechanistic basis for this antioxidant activity is primarily attributed to the electron-donating capacity of these molecules, allowing them to neutralize reactive oxygen species (ROS) nih.govmdpi.com. The heterocyclic structure appears to stabilize the molecule after donating an electron or hydrogen atom, preventing the propagation of radical chain reactions.
Table 2: In Vitro Antioxidant Activity of Pyrido researchgate.netnih.govthiazine Derivatives vs. Ascorbic Acid
| Compound | DPPH Scavenging Potential (EC50, µM) | Reducing Power (RP50, µM) | Reference |
|---|---|---|---|
| 9a | 32.7 | 52.19 | researchgate.net |
| 9b | 53.0 | N/A | researchgate.net |
| 10a | 36.1 | 59.16 | researchgate.net |
| 11a | 40.6 | 52.25 | researchgate.net |
| Ascorbic Acid (Standard) | 86.58 | 84.66 | researchgate.net |
Anti-inflammatory Properties via Cellular and Biochemical Pathway Analysis
The anti-inflammatory potential of pyridothiazine-related structures has been investigated through their interaction with key enzymes in the inflammatory cascade, particularly cyclooxygenases (COX-1 and COX-2).
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized as potential anti-inflammatory agents nih.gov. In vivo evaluation using a croton oil-induced ear edema model showed that N-phenyl-substituted derivatives exhibited significant anti-inflammatory activity. Further mechanistic studies revealed that the most potent compound, 7c, acted as a dual inhibitor of both COX-1 and COX-2 enzymes nih.gov. This dual inhibition is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).
In a similar vein, newly designed tricyclic 1,2-thiazine derivatives were synthesized as potential safer COX inhibitors. In vitro screening assays confirmed that all the studied compounds demonstrated preferential inhibition of COX-2 over COX-1 semanticscholar.org. This selectivity is a desirable trait for anti-inflammatory drugs, as COX-2 is primarily involved in the inflammatory response, while COX-1 has homeostatic functions. The compounds were also found to be non-cytotoxic and did not significantly affect the levels of reactive oxygen species or nitric oxide semanticscholar.org. Thiazole and its derivatives have also been recognized for their anti-inflammatory properties, often evaluated by their ability to inhibit protein denaturation mdpi.comnih.gov. These findings suggest that the thiazine and pyridothiazine scaffolds are promising templates for developing new anti-inflammatory agents, primarily through the modulation of the cyclooxygenase pathway.
Molecular Docking Studies for Pyrido[3,2-D]researchgate.netnih.govthiazine Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to understand how pyrido[3,2-d] researchgate.netnih.govthiazine derivatives and related compounds interact with biological targets at a molecular level, providing crucial insights for rational drug design nih.gov.
Studies on pyrido[3,4-d]pyrimidine derivatives targeting the Monopolar spindle 1 (Mps1) kinase, a potential cancer target, used molecular docking to probe the binding modes of these inhibitors mdpi.com. The results successfully explained the structure-activity relationships and were further validated by molecular dynamics simulations mdpi.com. Similarly, docking studies were essential in exploring the dual inhibitory action of novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives against VEGFR-2 and HER-2, two key receptors in cancer progression mdpi.com.
In the context of antimicrobial research, docking was used to explore the interactions of quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine derivatives with target proteins, revealing significant binding energies that correlated with their observed in vitro activity mdpi.comresearchgate.net. For antioxidant activity, the binding manner of novel pyrido researchgate.netnih.govthiazine derivatives inside the active sites of superoxide dismutase (SOD) and catalase (CAT) was predicted using in-silico docking, which helped to explain their potent radical scavenging potential researchgate.net.
The stability of a ligand-protein complex is governed by various non-covalent interactions. Docking studies provide detailed information on these interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, analysis revealed that the pyrimidine (B1678525) ring of the compounds formed a critical hydrogen bond with the backbone of residue Gly605 in the hinge region of the kinase mdpi.com. Additionally, strong hydrophobic interactions were observed with key residues in the ATP binding pocket, including Ile531, Val539, Cys604, Leu654, and Ile663, which are crucial for the compound's activity mdpi.com.
In the case of pyrido researchgate.netnih.govthiazine derivatives docked into the superoxide dismutase (SOD) active site, the most active antioxidant candidate (9a) displayed excellent binding with the amino acid Lys134, located at the Cu-Zn loop of the enzyme researchgate.net. This interaction is believed to enhance SOD activity and reduce reactive oxygen species researchgate.net. For pyrido[2,3-d]pyrimidine derivatives targeting the SARS-CoV-2 main protease, docking simulations showed that the co-crystalized ligand interacted with the active site via five hydrogen bonds with residues THR26, GLU166, CYS145, and SER144 nih.gov.
The stability of the ligand-protein complex is often quantified by its binding energy (or docking score), with more negative values indicating a more stable complex. Molecular dynamics (MD) simulations can further validate this stability over time.
For pyrido researchgate.netnih.govthiazine derivatives, the most active antioxidant compound (9a) showed a binding energy score of -7.54 Kcal/mol when docked with SOD, indicating a strong and favorable interaction researchgate.net. In the study of antimicrobial quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidines, the most active compounds displayed significant binding energies (ΔG) ranging from -7.20 to -11.70 kcal/mol, suggesting effective binding to the active sites of their target protein receptors mdpi.com.
The stability of these complexes can also be assessed using advanced computational methods like thermal titration molecular dynamics (TTMD) nih.govnih.gov. This technique evaluates the conservation of the native binding mode across a series of MD simulations at increasing temperatures to qualitatively estimate complex stability nih.govnih.gov. Furthermore, MD simulations performed on pyrido[2,3-d]pyrimidine derivatives bound to EGFR confirmed stable binding, with Root Mean Square Deviation (RMSD) values remaining low and key hydrogen bonds persisting throughout the simulation mdpi.com. These computational analyses of complex stability and energetics are vital for predicting ligand efficacy and guiding the optimization of lead compounds nih.govnih.gov.
Structure Activity Relationship Sar Studies and Rational Design of Pyrido 3,2 D 1 2 Thiazine Scaffolds
Systematic Modification and Impact of Substituent Effects on Biological Activity
Systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of chemical space around a core scaffold to optimize its biological activity. For pyridothiazine and related pyridopyrimidine structures, SAR studies have revealed that the nature and position of substituents play a critical role in determining their therapeutic potential.
Research into related pyrazolopyridothiazine derivatives has demonstrated the importance of substituents on both the pyrazole (B372694) and thiazine (B8601807) rings for antitumor activity. nih.gov A study evaluating a series of 3-benzoyl(acetyl)-4-hydroxypyrido[3,2-e]-1,2-thiazines bearing a 3-(4-arylpiperazin-1-yl)propyl group on the thiazine nitrogen revealed significant antitumor activity against several human tumor cell lines. nih.gov The variation of the aryl group on the terminal piperazine (B1678402) ring led to a range of potencies, highlighting the sensitivity of the biological activity to modifications at this distal position. For instance, compound 5f from this series showed potent activity against leukemia and melanoma cell lines at sub-micromolar concentrations. nih.gov
Similarly, studies on the closely related 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) scaffold as PI3K/mTOR inhibitors have provided valuable SAR insights. nih.gov In this series, the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups were kept constant while the C-7 position was systematically modified. This approach allowed for a clear understanding of how substituents at C-7 influence kinase selectivity and potency. nih.gov The introduction of diverse chemical groups such as vinyl, oximes, amines, and triazoles at this position significantly impacted the inhibitory activity. nih.gov Notably, certain C-7 substituents improved the efficiency on kinases compared to the 2,4-disubstituted parent compounds, with six novel derivatives showing IC50 values on PI3Kα between 3 and 10 nM. nih.gov
The position of substituents is as crucial as their chemical nature. In a series of novel pyrido[4,3-e] mdpi.comnih.govnih.govtriazino[3,2-c] mdpi.comnih.govnih.govthiadiazine 6,6-dioxides, it was found that replacing an aryl substituent with a hydroxyl group at position 3, while simultaneously moving another substituent from position 3 to position 2, resulted in a complete loss of anticancer activity against HeLa and MCF-7 cell lines. mdpi.com This demonstrates that even subtle positional shifts of functional groups can have a drastic effect on the molecule's ability to interact with its biological target.
| Compound Series | Position of Modification | Substituent Type | Biological Activity (Example) |
| Pyrido[3,2-e]-1,2-thiazines nih.gov | Thiazine Nitrogen | 3-(4-arylpiperazin-1-yl)propyl | Antitumor (GI50 values 3-54 µM/L) |
| Pyrido[3,2-d]pyrimidines nih.gov | C-7 | Amines, Ethers, Triazoles, Oxazoles | PI3Kα Inhibition (IC50 values 3-10 nM) |
| Pyrido-triazino-thiadiazines mdpi.com | Position 2 and 3 | Alkyl, Benzyl, Aryl, Hydroxy | Anticancer (Activity lost upon positional shift) |
Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrido[3,2-D]mdpi.comnih.govthiazine Design
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while retaining the key binding interactions of a known active compound. chimia.chnih.gov These approaches are particularly valuable for navigating intellectual property landscapes, overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues, and discovering compounds with novel biological activities.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the essential functional groups. nih.gov This strategy was successfully employed in the design of substituted pyrido[3,2-d]-1,2,3-triazines as Pim-1 kinase inhibitors. nih.gov Similarly, a systematic scaffold-hopping approach has been applied to deoxyvasicinone (B31485) alkaloids, where the benzene (B151609) ring was replaced by a thiophene (B33073) ring to generate novel thieno[3,2-d]pyrimidines with anticancer properties. mdpi.com In the context of 1H-Pyrido[3,2-d] mdpi.comnih.govthiazine design, one could envision replacing the pyridothiazine core with other bicyclic heteroaromatic systems, such as thienopyrimidines or pyrazolopyridines, to explore new chemical space and identify scaffolds with superior drug-like properties. researchgate.net
Bioisosteric replacement is the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.comnih.gov This tactic can be used to fine-tune a molecule's steric, electronic, or solubility properties to enhance activity, improve metabolic stability, or reduce toxicity. ufrj.br Bioisosteres are broadly classified as classical (atoms or groups with the same valency) and non-classical (functional groups with different structures but similar physicochemical properties). A classic example is the substitution of a hydroxyl group with an amino group, as seen in the transformation of folic acid to the anticancer agent aminopterin. estranky.sk
For the Pyrido[3,2-d] mdpi.comnih.govthiazine scaffold, bioisosteric replacements could be applied at various positions. For example, the pyridine (B92270) ring nitrogen could be repositioned to create an isomeric scaffold, or the entire pyridine ring could be replaced with a bioisosteric ring like thiophene or pyrazole. cambridgemedchemconsulting.com Functional groups attached to the scaffold can also be replaced. A hydroxyl group could be replaced by a fluorine atom to block metabolic oxidation, or a carboxylic acid group could be swapped for a tetrazole ring to improve oral bioavailability. cambridgemedchemconsulting.comestranky.sk
| Functional Group | Common Bioisosteres | Potential Impact |
| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl Rings cambridgemedchemconsulting.com | Modulate solubility, metabolism, H-bonding |
| -OH (hydroxyl) | -NH2, -F, -CH3, -SH cambridgemedchemconsulting.comestranky.sk | Alter H-bonding, block metabolism, change pKa |
| -COOH (carboxylic acid) | Tetrazole, Acylsulfonamide | Improve metabolic stability, cell permeability |
| -O- (ether) | -S-, -CH2-, -NH-, -CF2- cambridgemedchemconsulting.com | Modify bond angles, polarity, metabolic stability |
| -C=C- (alkene) | Thiophene Ring, Amide Bond | Change conformation, electronic properties |
Computational Approaches to SAR Elucidation and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of virtual compounds and providing deep insights into the molecular basis of SAR. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are routinely applied to guide the design of new derivatives, including those based on the pyridothiazine scaffold.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of 1,3-thiazine derivatives, 3D-QSAR modeling using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) generated models with good predictive ability for anti-influenza activity. nih.gov These models create 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity, thus guiding the design of more potent analogs. nih.gov
| QSAR Model | R² (Training Set) | Q² (Predictive Ability) | Application |
| CoMFA_ES nih.gov | 0.9620 | 0.643 | Predicting anti-influenza activity of 1,3-thiazines |
| CoMSIA_SED nih.gov | 0.8770 | 0.702 | Predicting anti-influenza activity of 1,3-thiazines |
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com This method is crucial for elucidating the binding mode of inhibitors and understanding the SAR at an atomic level. For example, docking studies of pyrido[3,2-d]-1,2,3-triazine inhibitors revealed that the nitrogen at position 3 of the scaffold formed a critical hydrogen bond with Lys67 in the Pim-1 kinase active site, while an attached aniline (B41778) group formed a key π-π stacking interaction with Phe49. nih.gov Such insights are invaluable for designing modifications that enhance these specific interactions. Similarly, docking has been used to understand the binding of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines to PI3K and mTOR kinases. nih.gov
Predictive modeling also extends to forecasting the metabolic fate of compounds. In silico tools can predict sites of metabolism by enzymes like cytochrome P450. mdpi.com For a series of active pyridothiadiazine derivatives, the XenoSite prediction model was used to identify atoms most likely to be oxidized by human liver microsomes, providing guidance for structural modifications to improve metabolic stability. mdpi.com Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations can further refine binding energy predictions, offering more accurate estimations of ligand affinity. mdpi.com
Fragment-Based Drug Design Principles Applied to Pyrido[3,2-D]mdpi.comnih.govthiazine Derivatives
Fragment-Based Drug Design (FBDD) is a powerful approach for identifying lead compounds that starts by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov Hits from this screen are then optimized, either by "growing" the fragment to occupy adjacent pockets or by "linking" multiple fragments that bind to different sites, to produce a high-affinity lead compound.
While direct application of FBDD to the 1H-Pyrido[3,2-d] mdpi.comnih.govthiazine scaffold is not extensively documented, the principles can be readily applied. The core strategy would involve the following steps:
Fragment Screening: A library of fragments would be screened against the target of interest using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF) to identify binders. nih.gov
Hit Characterization: The binding mode of the identified fragment hits would be determined, typically using X-ray crystallography.
Fragment Optimization: The Pyrido[3,2-d] mdpi.comnih.govthiazine scaffold could be used as a template for optimization.
Fragment Growing: If a fragment representing, for example, a substituted pyridine binds to the target, the 1,2-thiazine ring could be "grown" from this fragment to extend into a neighboring pocket and pick up additional favorable interactions.
Fragment Linking: If two separate fragments, one resembling the pyridine portion and another resembling a key substituent, are found to bind in proximity, the thiazine ring could serve as a rigid linker to connect them into a single, more potent molecule.
Scaffold Elaboration: Alternatively, the Pyrido[3,2-d] mdpi.comnih.govthiazine core itself could be considered a fragment. If it shows weak binding, it can be elaborated by adding functional groups at various positions (e.g., C-3, C-4, or the thiazine nitrogen) based on the structural information of the target's binding site to improve affinity and selectivity.
FBDD is particularly effective because it explores chemical space more efficiently than traditional high-throughput screening (HTS) and often produces leads with better ligand efficiency and more favorable physicochemical properties. nih.gov The application of these principles would offer a rational and efficient pathway to discovering novel and potent modulators based on the 1H-Pyrido[3,2-d] mdpi.comnih.govthiazine scaffold.
Future Perspectives and Emerging Research Directions in Pyrido 3,2 D 1 2 Thiazine Chemistry
Development of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility
The advancement of research into any chemical scaffold is fundamentally dependent on its accessibility through efficient and versatile synthetic routes. While synthetic methods for various fused pyridothiazine systems have been reported, dedicated and optimized methodologies for the 1H-Pyrido[3,2-D]thiazine core are essential for unlocking its full potential.
Future research should focus on:
Multicomponent Reactions (MCRs): The development of one-pot MCRs is a highly attractive strategy for generating molecular diversity with operational simplicity and high atom economy. Designing MCRs that assemble the 1H-Pyrido[3,2-D]thiazine skeleton from readily available starting materials would significantly accelerate the synthesis of compound libraries for screening purposes.
Novel Cyclization Strategies: Exploration of new intramolecular and intermolecular cyclization strategies is crucial. For instance, adapting reductive cyclization or lactamization techniques, which have been successful for related thieno-fused pyridothiazines, could provide reliable pathways to the target scaffold.
Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic technologies such as flow chemistry and microwave irradiation can offer significant advantages over traditional batch methods. These technologies can lead to reduced reaction times, improved yields, enhanced safety profiles, and better scalability, making the synthesis of 1H-Pyrido[3,2-D]thiazine derivatives more efficient and environmentally friendly.
A comparative look at synthetic approaches for related heterocyclic systems reveals a variety of potential strategies that could be adapted.
| Synthetic Strategy | Description | Potential Application for Pyrido[3,2-D]thiazine | Reference |
| Reductive Cyclization | Involves the reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization to form a new ring. | Synthesis of the thiazine (B8601807) ring fused to the pyridine (B92270) core by cyclizing an appropriately substituted aminopyridine precursor. | |
| One-Pot Condensation | Multiple reactants are combined in a single vessel to form a complex product, avoiding the isolation of intermediates. | A three-component reaction involving an aminopyridine derivative, a sulfur-containing synthon, and a third component to complete the thiazine ring. | |
| Mannich-type Reactions | Aminomethylation of substrates, which has been used to create various fused triazine and thiadiazine systems. | Could be explored for the functionalization or direct annelation of the thiazine ring onto a pre-formed pyridine structure. |
Exploration of Undiscovered Biological Targets and Deeper Mechanistic Pathways
The structural similarity of the 1H-Pyrido[3,2-D]thiazine scaffold to other biologically active pyridopyrimidine and pyridothiazine derivatives suggests a high probability of finding novel therapeutic agents. Future research should be directed towards a systematic exploration of its biological potential.
Key research avenues include:
Kinase Inhibition: Many pyridopyrimidine derivatives have shown potent activity as kinase inhibitors, targeting enzymes like Pim-1, PI3Kδ, VEGFR-2, and HER-2, which are crucial in cancer progression. Libraries of 1H-Pyrido[3,2-D]thiazine compounds should be screened against a broad panel of kinases to identify potential anticancer agents.
Anti-inflammatory Activity: Derivatives of pyridothiazine-1,1-dioxide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. The 1H-Pyrido[3,2-D]thiazine core could be a valuable pharmacophore for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and safety profiles.
Antimicrobial and Antiviral Potential: Fused thiazine and pyrimidine (B1678525) heterocycles have a long history of investigation for their antimicrobial properties against various bacterial and fungal strains. A systematic evaluation of 1H-Pyrido[3,2-D]thiazine derivatives against a wide range of pathogens is a logical and promising direction.
Mechanistic Studies: Beyond initial screening, it is vital to conduct in-depth mechanistic studies to understand how active compounds interact with their biological targets. This includes identifying binding sites, determining the mode of action, and elucidating the downstream effects on cellular pathways.
The table below summarizes known biological targets for structurally related heterocyclic cores, suggesting promising starting points for investigation.
| Heterocyclic Scaffold | Biological Target | Therapeutic Area | Reference |
| Pyrido[3,2-d]-1,2,3-triazine | Pim-1 Kinase | Oncology | |
| Pyrido[3,2-d]pyrimidine (B1256433) | PI3Kδ | Immunology, Oncology | |
| Pyrido[2,3-d]pyrimidine (B1209978) | VEGFR-2, HER-2 | Oncology | |
| Pyridothiazine-1,1-dioxide | COX-1, COX-2 | Inflammation |
Integration of Advanced Computational Studies for Rational Drug Design and Optimization
The use of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. Integrating these techniques from the outset can significantly streamline the process of developing 1H-Pyrido[3,2-D]thiazine-based therapeutic agents.
Future efforts in this area should involve:
Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding modes and affinities of novel 1H-Pyrido[3,2-D]thiazine derivatives within the active sites of known biological targets, such as kinases or cyclooxygenases. This allows for the rapid in silico screening of large virtual libraries to prioritize compounds for synthesis and biological testing.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to understand the electronic properties, molecular geometry, and reactivity of the 1H-Pyrido[3,2-D]thiazine scaffold. This information is critical for understanding structure-activity relationships (SAR) and for designing molecules with optimized electronic properties for target interaction.
Pharmacophore Modeling and 3D-QSAR: Based on an initial set of active compounds, pharmacophore models can be generated to define the essential structural features required for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be used to build predictive models that correlate the 3D properties of molecules with their biological potency, guiding the design of more effective analogues.
Potential Conceptual Applications in Materials Science Based on Structural Attributes
While the primary focus for many nitrogen- and sulfur-containing heterocycles is medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. The 1H-Pyrido[3,2-D]thiazine system, as an electron-rich heterocycle, warrants conceptual exploration for such applications.
Potential research directions could include:
Organic Electronics: Phenothiazines, which share the core feature of a sulfur- and nitrogen-containing six-membered ring, are known for their applications in materials science. The rigid, planar structure and potential for extended π-conjugation in derivatives of 1H-Pyrido[3,2-D]thiazine could make them suitable for use as building blocks for organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in organic photovoltaic (OPV) cells.
Functional Dyes and Sensors: The heterocyclic core could be functionalized with chromophoric and auxochromic groups to create novel dyes with specific absorption and emission properties. The presence of heteroatoms (N, S) provides potential coordination sites, suggesting that these compounds could be developed as chemosensors for detecting metal ions or other analytes through changes in their optical or electronic properties.
This exploration remains largely conceptual and requires foundational research into the synthesis of appropriate derivatives and a thorough characterization of their fundamental photophysical and electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
